molecular formula C8H17ClN2 B1379209 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1461708-94-0

1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No. B1379209
CAS RN: 1461708-94-0
M. Wt: 176.69 g/mol
InChI Key: PUNJAEJNHXKNTC-UHFFFAOYSA-N
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Description

“1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the IUPAC name 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

An efficient synthesis of this compound can be achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.15 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Efficient Synthesis Techniques

One area of research focuses on developing efficient synthetic methods for this compound and its analogues. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was achieved through sodium borohydride reduction. This method proved applicable for synthesizing different N6-substituted analogues on a multigram scale, indicating its utility for large-scale production (Nechayev et al., 2013).

Structural and Spectroscopic Characterization

Research has also delved into the structural and spectroscopic characterization of compounds structurally related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Studies have synthesized and characterized several spiro[pyrrolidine-2,3′-oxindoles] and analyzed their NMR, mass spectral, and single crystal X-ray structural properties, contributing to a deeper understanding of the chemical behavior and structural properties of such compounds (Laihia et al., 2006).

Novel Synthetic Routes and Biological Activity

Additionally, research into novel synthetic routes and the biological activity of related compounds provides insights into the potential applications of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives. For example, the design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists were explored, with some compounds showing promising anti-HIV-1 activities. This underscores the potential pharmaceutical applications of these compounds in treating diseases like HIV (Wang et al., 2017).

Conformational Studies and Chemical Reactions

Conformational studies and investigations into the chemical reactions of derivatives provide further evidence of the versatility and scientific interest in compounds related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. For instance, studies on lactone fused perhydroisoxazolo[2,3-a]pyridines revealed insights into their solid-state conformations and potential applications in organic synthesis (Alvarez-Larena et al., 1995).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The precautionary statement P261 is associated with this compound .

properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNJAEJNHXKNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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